
6-Bromo-2-naftil acetato
Descripción general
Descripción
6-Bromo-2-naphthyl acetate is an organic compound with the empirical formula C12H9BrO2 . It has a molecular weight of 265.10 .
Synthesis Analysis
The synthesis of 6-Bromo-2-naphthyl acetate involves a multi-step reaction . The process includes the use of tin, hydrochloric acid, alcohol, glacial acetic acid, bromine, and tin (II)-chloride .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-naphthyl acetate is represented by the SMILES stringCC(=O)Oc1ccc2cc(Br)ccc2c1 . Physical and Chemical Properties Analysis
6-Bromo-2-naphthyl acetate is a white powder with a light yellow cast . It is soluble in chloroform . The compound should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Sensibilización Antibiótica
6-Bromo-2-naftil acetato: se ha identificado como un compuesto que puede sensibilizar ciertas cepas bacterianas a los antibióticos. Por ejemplo, ha demostrado eficacia en la sensibilización de cepas de Acinetobacter baumannii a la polimixina . Esta aplicación es crucial en la lucha contra las bacterias multirresistentes, ofreciendo un método potencial para mejorar la eficacia de los antibióticos existentes.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with enzymes such as β-glycosidases .
Mode of Action
It’s structurally similar compound, 6-bromo-2-naphthyl β-d-glucopyranoside, serves as a substrate for β-glycosidases . When hydrolyzed, it forms an insoluble colored product .
Biochemical Pathways
It’s structurally similar compound, 6-bromo-2-naphthyl β-d-glucopyranoside, is known to be involved in the hydrolysis reaction catalyzed by β-glycosidases .
Result of Action
Its structurally similar compound, 6-bromo-2-naphthyl β-d-glucopyranoside, forms an insoluble colored product upon hydrolysis .
Action Environment
It’s structurally similar compound, 6-bromo-2-naphthyl β-d-glucopyranoside, is known to be involved in reactions that are influenced by environmental conditions .
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-naphthyl acetate plays a significant role in biochemical reactions, particularly in the study of enzyme activity. It is often used as a substrate in enzyme assays to measure the activity of esterases and lipases. When hydrolyzed by these enzymes, 6-Bromo-2-naphthyl acetate releases 6-bromo-2-naphthol, which can be detected spectrophotometrically . This interaction is crucial for understanding the catalytic mechanisms of these enzymes and their role in metabolic processes.
Cellular Effects
The effects of 6-Bromo-2-naphthyl acetate on various cell types and cellular processes have been extensively studied. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis product, 6-bromo-2-naphthol, can act as a signaling molecule, affecting pathways involved in cell growth and differentiation . Additionally, 6-Bromo-2-naphthyl acetate has been used to study the regulation of gene expression by monitoring the activity of specific esterases and lipases in different cell types .
Molecular Mechanism
At the molecular level, 6-Bromo-2-naphthyl acetate exerts its effects through binding interactions with enzymes such as esterases and lipases. The compound is hydrolyzed by these enzymes, resulting in the release of 6-bromo-2-naphthol and acetic acid . This hydrolysis reaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of these enzymes. Additionally, the hydrolysis product, 6-bromo-2-naphthol, can interact with other biomolecules, influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-naphthyl acetate can change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but it can degrade over time when exposed to light and air . Long-term studies have shown that the hydrolysis product, 6-bromo-2-naphthol, can accumulate in cells and tissues, potentially leading to changes in cellular function . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-naphthyl acetate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study enzyme activity and metabolic processes . At high doses, 6-Bromo-2-naphthyl acetate can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . These dosage effects are critical for determining the safe and effective use of the compound in research.
Metabolic Pathways
6-Bromo-2-naphthyl acetate is involved in several metabolic pathways, primarily through its interactions with esterases and lipases. The hydrolysis of 6-Bromo-2-naphthyl acetate by these enzymes produces 6-bromo-2-naphthol and acetic acid, which can further participate in various metabolic reactions . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 6-Bromo-2-naphthyl acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of 6-Bromo-2-naphthyl acetate is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 6-Bromo-2-naphthyl acetate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the cytoplasm, nucleus, and other cellular compartments, where it exerts its effects on enzyme activity and cellular processes . This localization is important for understanding the compound’s mechanism of action and its potential impact on cellular function.
Propiedades
IUPAC Name |
(6-bromonaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-8(14)15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQUUGRFWVXBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212843 | |
| Record name | 6-Bromo-2-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-72-2 | |
| Record name | 2-Naphthalenol, 6-bromo-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC49741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromo-2-naphthyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZG7DF5GHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

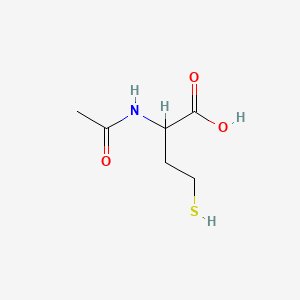
![Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1618250.png)
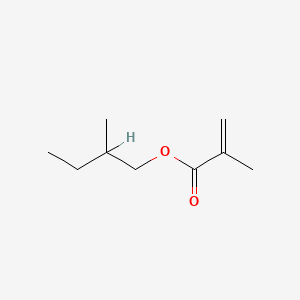
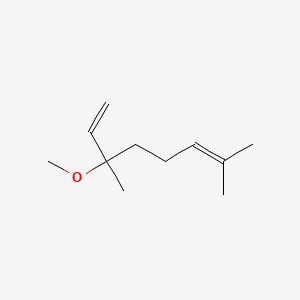
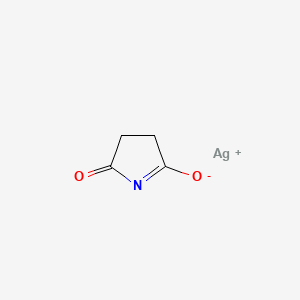
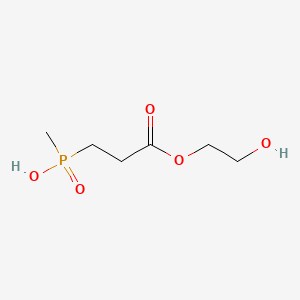


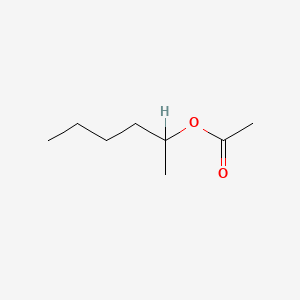
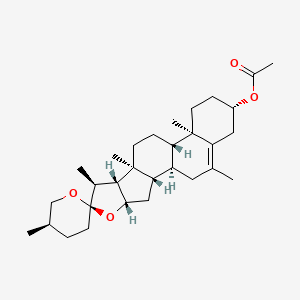
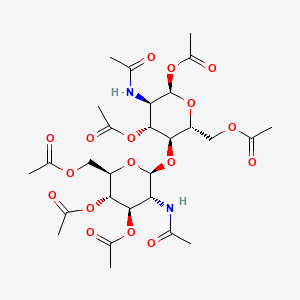
![N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine](/img/structure/B1618263.png)
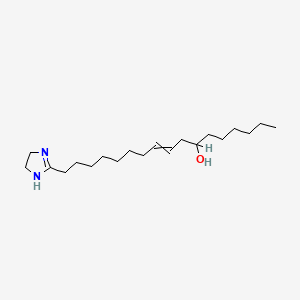
![N-[6-[(2-bromo-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]propanamide](/img/structure/B1618268.png)
